N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride
Description
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSENBAMRZLHXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-component reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Orexin Receptor Agonist Activity
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride has been identified as an agonist for orexin receptor type 2. This receptor plays a crucial role in regulating arousal, wakefulness, and appetite. The compound is being investigated for its potential use in treating:
- Narcolepsy : It may help manage symptoms by promoting wakefulness .
- Obesity and Metabolic Disorders : Due to its influence on appetite regulation .
- Sepsis and Related Conditions : Research indicates that orexin receptor agonists can improve outcomes in septic shock models .
Pain Management
The compound has shown promise in the modulation of sodium channels, particularly NaV1.7, which is implicated in pain pathways. Inhibition of this channel can lead to analgesic effects, making it a candidate for treating:
- Neuropathic Pain : Conditions such as diabetic neuropathy and post-herpetic neuralgia may benefit from its use .
- Chronic Pain Syndromes : Its potential as a pain management agent is significant given the limited efficacy of current treatments .
Research into the biological activities of this compound has revealed several important findings:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects, warranting further exploration in infectious disease contexts.
- Anticancer Activity : Investigations into its effects on cancer cell lines have indicated potential for inhibiting tumor growth, although more comprehensive studies are needed to establish efficacy and mechanisms.
Case Studies
Several case studies highlight the applications of this compound:
- Narcolepsy Treatment : A study demonstrated that administration of the compound improved wakefulness in animal models of narcolepsy, supporting its potential therapeutic role .
- Pain Relief in Neuropathic Models : Research indicated significant analgesic effects when tested against neuropathic pain models, showcasing its ability to modulate sodium channel activity effectively .
- Antimicrobial Efficacy : In vitro studies showed promising results against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is unique due to its specific structural features, including the cyclopropanesulfonamide group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a nitrogen atom. Its structure can be depicted as follows:
- Chemical Formula : C₁₃H₁₈ClN₃O₂S
- Molecular Weight : 303.82 g/mol
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including receptors involved in apoptosis and cell proliferation pathways.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown broad-spectrum cytotoxic effects against various human cancer cell lines. The following table summarizes its efficacy against selected cancer types:
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.70 | High sensitivity |
| HCT-116 (Colon) | 0.85 | Moderate sensitivity |
| OVCAR-3 (Ovarian) | 1.00 | Moderate sensitivity |
| HL-60 (Leukemia) | 0.50 | High sensitivity |
These results indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting a potential for development as an anticancer agent .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects, particularly as an orexin receptor agonist. This mechanism is relevant for conditions such as narcolepsy and other sleep disorders.
Case Studies
- Orexin Receptor Agonism : In preclinical models, administration of the compound showed improved wakefulness and alertness in subjects with induced sleep disorders. This suggests potential therapeutic applications in managing narcolepsy and related conditions .
- Cytotoxicity Studies : A study evaluating the compound's cytotoxic effects on multiple cancer cell lines demonstrated significant apoptosis induction through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 .
Pharmacological Profile
The pharmacological profile of this compound includes various bioactivities:
- Antitumor Activity : Demonstrated through in vitro assays against diverse cancer cell lines.
- Neuroprotective Effects : Potential benefits in treating neurological disorders by modulating orexin receptor activity.
- Antibacterial Properties : Some derivatives have shown moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Q & A
Q. Basic Structural Characterization
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ ~1.0–1.5 ppm) and piperidine/ethyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .
What biological targets or mechanisms are associated with this compound, and how can its activity be validated experimentally?
Basic Biological Profiling
Structural analogs (e.g., cyclopropanecarboxamide derivatives) show affinity for neurological receptors (e.g., sigma-1, opioid receptors) and enzymes (e.g., kinases) .
Validation methods :
- In vitro assays : Radioligand binding assays (³H-labeled ligands) for receptor affinity (IC₅₀ determination).
- Functional assays : cAMP accumulation or calcium flux assays to assess GPCR modulation .
- Selectivity screening : Panel testing against 50+ off-target receptors/enzymes to rule out promiscuity .
How does the hydrochloride salt form influence solubility, stability, and bioavailability in preclinical studies?
Q. Advanced Physicochemical Optimization
- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4 vs. <1 mg/mL for free base) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation (e.g., hydrolysis of sulfonamide).
- Bioavailability : Pharmacokinetic studies in rodents (IV vs. oral administration) to calculate %F. Use LC-MS/MS for plasma concentration analysis .
How can researchers resolve contradictions in reported binding affinities across studies?
Advanced Data Contradiction Analysis
Example: Discrepancies in sigma-1 receptor binding (Ki = 10 nM vs. 100 nM).
Methodological steps :
Standardize assay conditions : Uniform buffer (pH 7.4), temperature (25°C), and membrane preparation protocols.
Control comparisons : Use reference ligands (e.g., haloperidol for sigma-1) to calibrate assays.
Orthogonal validation : Surface plasmon resonance (SPR) to measure kinetic binding (ka/kd) independently .
What computational strategies predict the compound’s interaction with neurological targets?
Q. Advanced Computational Modeling
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in sigma-1 receptor (PDB: 5HK1). Focus on cyclopropane’s van der Waals interactions and sulfonamide hydrogen bonding .
- MD simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free energy calculations : MM-PBSA to rank binding affinities of analogs .
How do structural modifications (e.g., cyclopropane vs. benzene rings) alter selectivity and efficacy?
Q. Advanced Structure-Activity Relationship (SAR)
| Modification | Impact | Source |
|---|---|---|
| Cyclopropane ring | Enhances metabolic stability and receptor fit vs. planar benzene rings | |
| N-Ethyl vs. N-Methyl | Ethyl group increases lipophilicity (logP +0.5) and CNS penetration | |
| Sulfonamide vs. Carboxamide | Sulfonamide improves solubility and hydrogen-bond acceptor capacity |
Method : Synthesize analogs, test in binding/functional assays, and correlate with computational descriptors (e.g., cLogP, PSA) .
What in vitro toxicity models are recommended for early-stage safety profiling?
Q. Advanced Toxicity Screening
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >50 µM deemed low risk).
- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity.
- hERG inhibition : Patch-clamp assays (IC₅₀ >10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
